molecular formula C14H21N B13614349 4-(2,3-Dimethylbenzyl)piperidine CAS No. 1211583-12-8

4-(2,3-Dimethylbenzyl)piperidine

Cat. No.: B13614349
CAS No.: 1211583-12-8
M. Wt: 203.32 g/mol
InChI Key: RHPZBNVPHCCOKK-UHFFFAOYSA-N
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Description

4-(2,3-Dimethylbenzyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom and five carbon atoms The compound this compound is characterized by the presence of a piperidine ring substituted with a 2,3-dimethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethylbenzyl)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with 2,3-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium can be employed to facilitate the hydrogenation of precursor compounds, leading to the formation of the desired piperidine derivative .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethylbenzyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,3-Dimethylbenzyl)piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dimethylbenzyl)piperidine is unique due to the presence of both the 2,3-dimethylbenzyl group and the piperidine ring, which may confer distinct chemical and biological properties. This combination of structural features can result in unique reactivity and potential therapeutic applications compared to other piperidine derivatives .

Properties

CAS No.

1211583-12-8

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-[(2,3-dimethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-11-4-3-5-14(12(11)2)10-13-6-8-15-9-7-13/h3-5,13,15H,6-10H2,1-2H3

InChI Key

RHPZBNVPHCCOKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CC2CCNCC2)C

Origin of Product

United States

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